Methyl 3-bromo-4-hydroxybenzoate
Overview
Description
Methyl 3-bromo-4-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the carboxyl group is esterified with a methanol molecule. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-hydroxybenzoate can be synthesized through the bromination of methyl 4-hydroxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as acetic acid glacial. The reaction is carried out in a halogenated alkane solvent and/or an ether solvent at temperatures ranging from -10°C to 50°C .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted benzoates
- Quinones
- Alcohols and other reduced derivatives
Scientific Research Applications
Methyl 3-bromo-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-hydroxybenzoate involves its interaction with cellular components. It can interfere with cellular membrane transfer processes and inhibit the synthesis of DNA, RNA, and enzymes in bacterial cells. This is similar to the mechanism of action observed in other alkyl hydroxybenzoates .
Comparison with Similar Compounds
- Methyl 4-bromo-3-hydroxybenzoate
- Methyl 3-amino-4-hydroxybenzoate
- Methyl 4-amino-3-hydroxybenzoate
- Methyl 4-bromo-2-hydroxybenzoate
Comparison: Methyl 3-bromo-4-hydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-bromo-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNSPWAQIUGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406525 | |
Record name | METHYL 3-BROMO-4-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29415-97-2 | |
Record name | METHYL 3-BROMO-4-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromo-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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